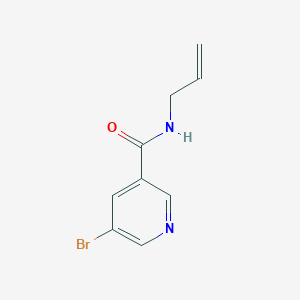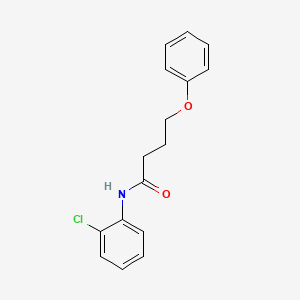
7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one
Overview
Description
7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one, also known as MNF, is a synthetic compound that has been widely studied for its potential therapeutic applications. MNF belongs to the class of chromenone derivatives and has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood. However, it has been proposed that 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to inhibit the activation of NF-κB, which is a key transcription factor involved in the regulation of inflammatory and immune responses. 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one has also been found to inhibit the phosphorylation of MAPKs, which are involved in the regulation of cell growth and differentiation. 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to inhibit the activation of the PI3K/Akt pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one has been found to exhibit a range of biochemical and physiological effects. 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6. 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one has also been found to inhibit the expression of various inflammatory mediators, including COX-2 and iNOS. 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one has also been found to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one has several advantages for lab experiments. 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that can be easily synthesized using various methods. 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to be effective in vitro and in vivo. However, 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one also has some limitations for lab experiments. 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one has low solubility in water, which can limit its bioavailability. 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one also has low stability in the presence of light and air, which can affect its biological activity.
Future Directions
There are several future directions for the study of 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one. 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one has potential therapeutic applications for the treatment of various inflammatory diseases and cancer. Future studies could focus on the development of 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one derivatives with improved solubility and stability. Future studies could also focus on the elucidation of the mechanism of action of 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one and the identification of its molecular targets. 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one could also be studied in combination with other drugs for the treatment of various diseases.
Scientific Research Applications
7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. 7-methoxy-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one has also been found to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
7-methoxy-3-naphthalen-1-yl-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3O3/c1-26-13-9-10-16-17(11-13)27-20(21(22,23)24)18(19(16)25)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPSAWUVLZHXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3-naphthalen-1-yl-2-(trifluoromethyl)chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3749902.png)
![2-({[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3749910.png)
![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B3749917.png)
![1-{rel-(3R,4R)-4-hydroxy-1-[3-hydroxy-5-(2-methoxyethoxy)benzoyl]-3-pyrrolidinyl}-N,N-dimethylmethanesulfonamide](/img/structure/B3749931.png)
![2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B3749937.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3749941.png)

![propyl 3-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B3749946.png)

![4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B3749962.png)

![3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B3749991.png)
![2-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3749995.png)
![propyl 3-(4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate](/img/structure/B3750007.png)